![molecular formula C20H16N2O2S2 B2458472 4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide CAS No. 681237-93-4](/img/structure/B2458472.png)
4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide
Overview
Description
4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzothiazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antidepressant properties. In a study involving a series of compounds synthesized from benzothiazole, several derivatives were tested for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. Among these, specific compounds demonstrated high potency against MAO-B, which is crucial in the treatment of depression and neurodegenerative diseases. For instance, compound 4g showed notable activity with an IC50 value of 9.13 µM, indicating its potential as a multi-targeted drug for treating depression complicated by neurodegenerative disorders .
Alzheimer’s Disease Treatment
The compound also shows promise in the context of Alzheimer's disease due to its inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for the degradation of acetylcholine, a neurotransmitter involved in memory and learning. A study synthesized 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin and evaluated their AChE inhibitory activities. The most potent compound exhibited an IC50 value of 2.7 µM, suggesting that these derivatives could be developed into therapeutic agents for Alzheimer’s disease .
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have been extensively studied. Compounds similar to 4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide have shown effectiveness against various bacterial strains. For example, derivatives were tested against both Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity with minimal inhibitory concentrations (MIC) in the low micromolar range . This positions such compounds as potential candidates for the development of new antimicrobial agents.
Case Studies
Mechanism of Action
The mechanism of action of 4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide
- N-(benzo[d]thiazol-2-yl)-N-methylbenzenesulfonamide
- 4-(benzo[d]thiazol-2-yl)-N-phenylbenzenesulfonamide
Uniqueness
4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methylation and sulfonamide groups contribute to its stability and reactivity, making it a valuable compound in various research fields .
Biological Activity
4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The compound can be characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₂S |
Molecular Weight | 342.42 g/mol |
CAS Number | 1421448-87-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Acetylcholinesterase Inhibition : Research indicates that compounds with a benzo[d]thiazole moiety exhibit potent inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that derivatives of this compound can significantly reduce AChE activity, suggesting potential therapeutic applications in cognitive disorders .
- Anticancer Activity : Studies have explored the anticancer properties of related thiazole derivatives, showing that they may induce apoptosis in cancer cell lines through modulation of PPAR (Peroxisome Proliferator-Activated Receptor) pathways. This mechanism highlights their potential as anticancer agents .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against Gram-positive bacteria, indicating their usefulness in treating infections caused by resistant strains .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- Inhibition of AChE :
- Anticancer Activity :
- Antimicrobial Activity :
Q & A
Q. Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide with high purity?
Methodological Answer:
The synthesis typically involves coupling a benzothiazole precursor with a sulfonamide derivative. Key steps include:
- Thiazole Ring Formation : React 2-aminobenzenethiol with carbonyl-containing reagents under acidic conditions to generate the benzothiazole core .
- Sulfonylation : Use 4-chloro-N-methyl-N-phenylbenzenesulfonamide as a starting material, reacting it with the benzothiazole intermediate via nucleophilic substitution. Optimize temperature (60–80°C) and solvent (DMF or ethanol) to enhance yield .
- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
Critical Parameters : Monitor pH during sulfonylation (pH 7–8) to prevent side reactions. Reaction times vary (6–12 hours) depending on substituent reactivity .
Q. Basic: What spectroscopic and chromatographic techniques are recommended for characterizing the compound's structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions. For example, the methyl group on the sulfonamide nitrogen appears as a singlet at δ 3.1–3.3 ppm, while aromatic protons from the benzothiazole ring resonate at δ 7.2–8.1 ppm .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7). Target R values range from 0.6–0.8 .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, with expected [M+H] peaks around 395–400 m/z .
Q. Advanced: How can researchers resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay conditions or cellular models. To address this:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) for comparative studies .
- Dose-Response Analysis : Establish IC values under controlled conditions (e.g., 24–72 hours incubation) to quantify potency variations .
- Molecular Docking : Compare binding affinities to target proteins (e.g., EGFR or tubulin) using software like AutoDock Vina to rationalize activity differences .
Q. Advanced: What strategies are effective for modifying the compound to enhance target specificity while minimizing off-target effects?
Methodological Answer:
- Functional Group Substitution : Replace the methyl group on the sulfonamide with bulkier groups (e.g., isopropyl) to sterically hinder off-target interactions. Evidence shows cyclohexyl substitutions improve selectivity for kinase inhibitors .
- Bioisosteric Replacement : Substitute the benzothiazole ring with a thiadiazole moiety to modulate electronic properties without compromising binding .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups at the para position) and correlate changes with activity profiles .
Q. Basic: What are the key considerations in designing stability studies under various storage conditions?
Methodological Answer:
- Accelerated Degradation Testing : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra (200–400 nm) before/after light exposure to detect photodegradation .
- Solution Stability : Assess solubility in DMSO or PBS (pH 7.4) over 48 hours. Precipitate formation or NMR peak shifts indicate instability .
Q. Advanced: How to design experiments to elucidate the compound's mechanism of action in cancer cell lines?
Methodological Answer:
- Enzyme Inhibition Assays : Test inhibition of carbonic anhydrase IX (CA-IX) or histone deacetylases (HDACs), which are overexpressed in cancers. Use fluorometric assays with 4-methylumbelliferone as a substrate .
- Apoptosis Analysis : Perform Annexin V/PI staining and caspase-3/7 activation assays in treated vs. untreated cells .
- Transcriptomic Profiling : Conduct RNA-seq to identify differentially expressed genes (e.g., pro-apoptotic BAX or anti-apoptotic BCL-2) post-treatment .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S2/c1-22(16-7-3-2-4-8-16)26(23,24)17-13-11-15(12-14-17)20-21-18-9-5-6-10-19(18)25-20/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWNWKVJTVGXFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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